molecular formula C5H14NO3P B079377 (1-Aminopentyl)phosphonic acid CAS No. 13138-37-9

(1-Aminopentyl)phosphonic acid

Cat. No. B079377
CAS RN: 13138-37-9
M. Wt: 167.14 g/mol
InChI Key: NXTPDFMZKSLVRK-UHFFFAOYSA-N
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Description

“(1-Aminopentyl)phosphonic acid” is a type of organophosphorus compound . Although the specific details about this compound are not widely available, it is known that phosphonic acids and their derivatives are important in various fields due to their unique properties .


Synthesis Analysis

The synthesis of aminophosphonic acids has been a focus of considerable attention in synthetic organic chemistry . A common method involves the reaction of phosphorous acid with formaldehyde and a primary or secondary amine . Another method uses dialkyl phosphites and acyl chloride . These methods represent the two primary means of synthesizing phosphonic acid .


Molecular Structure Analysis

The molecular formula of “(1-Aminopentyl)phosphonic acid” is C5H14NO3P . The molecule of phosphonic acid possesses a tetrahedral geometry .


Chemical Reactions Analysis

Phosphonic acids can undergo a variety of reactions. For instance, simple 1-aminoalkylphosphonic acids can be quaternized under basic conditions using Me2SO4 as a convenient alkylating agent . During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters, are formed . Deamination of 1-aminoalkylphosphonic acids in the reaction with HNO2 yields a mixture of substitution products, elimination products, and rearrangement and substitution products .


Physical And Chemical Properties Analysis

Phosphonic acid, in general, is known for its acid properties and its potential for forming a wide range of derivative compounds . It exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure .

Scientific Research Applications

  • Synthesis and Biological Applications : Aminophosphonic acids are analogues of naturally occurring phosphates and amino acids, with a phosphonate moiety that resists hydrolysis by enzymes that cleave phosphate bonds. This property makes them valuable in metabolic regulation, enhancement or inhibition studies, and in developing potential drugs for several metabolic disorders. Efficient synthetic methods, including stereoselective synthesis, have been developed for these compounds due to their significant biological applications (Orsini, Sello, & Sisti, 2010).

  • α-Aminophosphonate/phosphinate Motif in Medicinal Chemistry : α-Aminophosphonic acids, where the carboxylic group of amino acids is replaced by phosphonic acid, exhibit broad capabilities in influencing physiological and pathological processes. These compounds have found applications ranging from agrochemistry to medicine, and in some cases, have been commercialized. They primarily function as enzyme inhibitors and continue to be a focus of intensive research, delivering promising lead compounds in medicinal chemistry (Mucha, Kafarski, & Berlicki, 2011).

  • Antitumor Activity : Aminophosphonic acid derivatives of vinblastine, a chemotherapeutic agent, have been synthesized and tested for antitumor activity. These compounds, particularly those with an alkyl substituent on the phosphonate, demonstrated significant activity against cancer cell lines (Lavielle et al., 1991).

  • One-Pot Synthesis of Bis(phosphonic acid)s : A method for synthesizing 1-hydroxy-1,1-bis(phosphonic acid)s from carboxylic acids has been reported. This efficient methodology is highlighted by the synthesis of amino hydroxy bis(phosphonate)s such as alendronate without additional steps for amine protection/deprotection (Egorov et al., 2011).

  • Preparation and Applications of Phosphonic Acids : Phosphonic acids, due to their structural analogy with phosphate moieties, find applications in various fields such as drug and pro-drug development, bone targeting, material design, analytical purposes, and medical imaging. Different synthesis methods of phosphonic acids from various precursors are discussed (Sevrain et al., 2017).

  • Influence on Hydroxyapatite Crystal Growth : Phosphonate additives, including aminophosphonic acids, impact biomineralization processes and industrial mineral scale formation. The study examined the kinetics of hydroxyapatite crystal growth in the presence of various phosphonate additives, revealing their significant effects on the process (Ziȩba et al., 1996).

Safety And Hazards

Direct exposure to phosphonic acid may cause skin and eye irritation. If ingested or inhaled, it can harm the respiratory system and digestive tract . Therefore, it is essential to handle this chemical compound with adequate protection and care .

Future Directions

The discovery of aminophosphonic acids in living systems stimulated interest in this group of compounds. The intensive research directed towards the synthesis of α-aminophosphonic acid analogues of protein and non-protein amino acids resulted in a new class of drugs and other bioactive compounds with a great variety of commercial applications . This suggests that there is potential for future developments in this field .

properties

IUPAC Name

1-aminopentylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P/c1-2-3-4-5(6)10(7,8)9/h5H,2-4,6H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTPDFMZKSLVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302001
Record name P-(1-Aminopentyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminopentyl)phosphonic acid

CAS RN

13138-37-9
Record name P-(1-Aminopentyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13138-37-9
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Record name 13138-37-9
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Record name P-(1-Aminopentyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CK Yeon, KD Chan - Journal of the Korean Chemical Society, 1971 - koreascience.kr
… yield from caproic acid and butyric acid using the modified Curtius reaction and N-derivatives, N-acetyl-DL-1-amino propyl phosphonic acid, N-acetyl-DL-1-aminopentyl phosphonic acid…
Number of citations: 0 koreascience.kr
J Pícha, M Buděšínský, I Hančlová, M Šanda, P Fiedler… - Tetrahedron, 2009 - Elsevier
In the present work, we describe in detail an efficient solution synthesis of norleucine-derived phosphonopeptides mimicking the peptide sequences Nle-Gly(Ala) and Nle-Gly(Ala)-Val. …
Number of citations: 18 www.sciencedirect.com

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